

PF-06726304 histone methyltransferase inhibition

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Compound Focus: **PF-06726304**

Cat. No.: S539198

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Core Compound Profile

PF-06726304 is recognized in scientific literature as a potent, selective small-molecule inhibitor of the histone methyltransferase **Enhancer of Zeste Homolog 2 (EZH2)**, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2].

The table below summarizes its key biochemical and physicochemical properties:

Property Category	Details
Primary Target & Role	EZH2 (catalytic subunit of PRC2); Histone Methyltransferase inhibitor [3] [4]
Mechanism of Action	Competes with the cofactor S-adenosyl-methionine (SAM) to directly bind the SET domain of EZH2, inhibiting its methyltransferase activity and reducing H3K27me3 levels [1].
Reported Potency (Ki)	Wild-Type EZH2: 0.7 nM ; EZH2 Y641N Mutant: 3.0 nM [3] [4]
Cellular Activity (IC50)	Inhibition of H3K27me3 in Karpas-422 cells: 15 nM ; Anti-proliferation in Karpas-422 cells: 25 nM [3] [4]

Property Category	Details
Molecular Formula & Weight	$C_{22}H_{21}Cl_2N_3O_3$; 446.33 g/mol [3] [4]
CAS Number	1616287-82-1 [3] [4]

Experimental Data & Research Findings

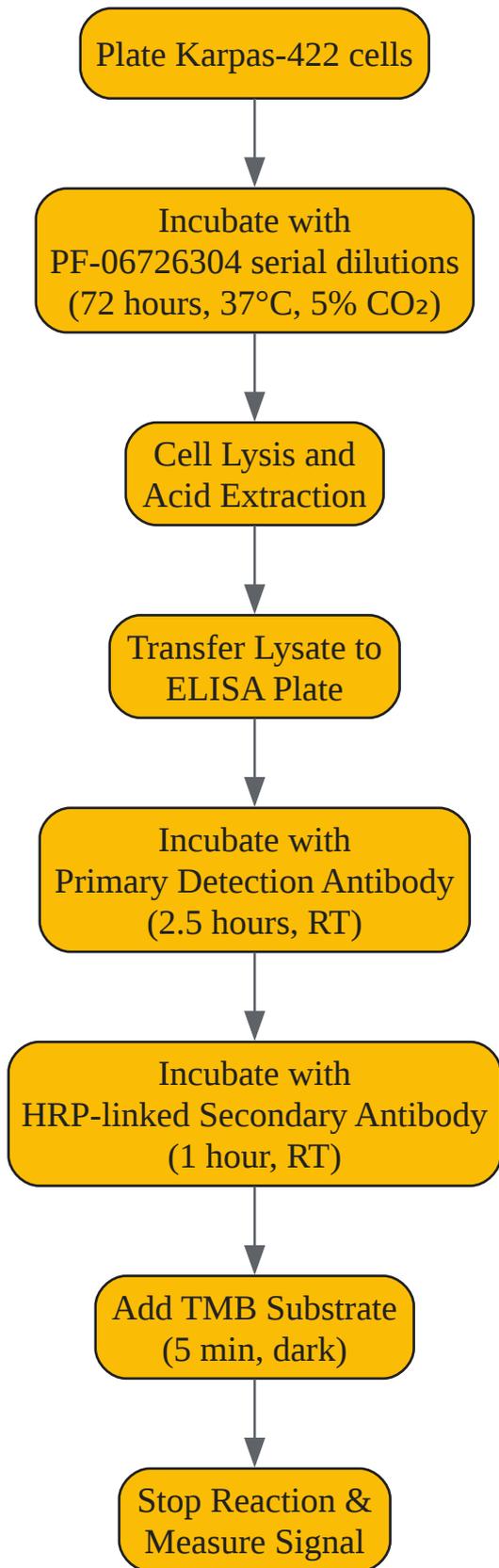
In Vitro and In Vivo Efficacy

PF-06726304 has demonstrated robust activity in both cellular and animal models.

- In Vitro:** The compound reduces H3K27me3 levels and exerts anti-proliferative effects in cell lines such as the diffuse large B-cell lymphoma (DLBCL) Karpas-422 model [3] [4].
- In Vivo:** Oral administration of **PF-06726304** (dosed twice daily/BID) showed dose-dependent antitumor activity in a Karpas-422 xenograft model in mice. Doses of **200 and 300 mg/kg** over 20 days significantly inhibited tumor growth and induced modulation of target genes [3] [4].

Detailed In Vitro Cell Protocol

The methodology for assessing cellular H3K27me3 inhibition is outlined below [3]:



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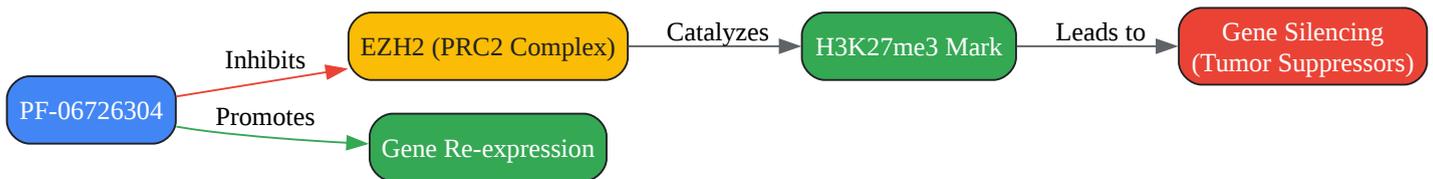
Workflow for measuring H3K27me3 inhibition in cells via ELISA.

Key steps include:

- **Cell Culture:** Karpas-422 cells are plated and treated with compound dilutions for 72 hours [3].
- **Cell Lysis & Assay:** Cells are lysed, and histone proteins are acid-extracted. Lysates are neutralized and transferred to an ELISA plate for analysis with H3K27me3-specific antibodies [3].

EZH2 Inhibition in Cancer Research Context

EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional silencing of genes, including tumor suppressors [2]. Inhibition of EZH2 can therefore reverse this silencing.



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*Simplified pathway of EZH2 function and **PF-06726304** inhibition mechanism.*

EZH2 is a target of significant interest in oncology. The first EZH2 inhibitor, Tazemetostat, received FDA approval for specific cancers, validating EZH2 as a therapeutic target [5] [1]. **PF-06726304** is part of this broader class of investigational compounds.

Recent studies highlight EZH2's role in **cancer stem cells (CSCs)** and **therapy resistance**. Research in sarcoma models shows EZH2 is enriched in CSCs, and its inhibition can reduce this population and sensitize cells to chemotherapy [6]. This positions EZH2 inhibitors as promising agents for overcoming drug resistance [7].

Formulation and Handling Notes

For laboratory research, consider these practical aspects [3] [4]:

- **Solubility:** Soluble in DMSO (≥ 10 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.
- **In Vivo Formulation:** For animal studies, can be prepared as a homogeneous suspension using vehicles like 0.5% carboxymethylcellulose sodium salt (CMC-Na).

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